Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Drug discovery Physicochemical profiling Permeability

Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a fully substituted spirocyclic piperidine featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, a cyclopentylcarbonyl group at the 8-position, and a 4-tosyl (4-methylbenzenesulfonyl) substituent at the 4-position. This chemotype belongs to the broader 1-oxa-4,8-diazaspiro[4.5]decane family, which has been explored for kinase inhibition, sigma receptor modulation, and metabolic disorders.

Molecular Formula C20H28N2O4S
Molecular Weight 392.51
CAS No. 896378-35-1
Cat. No. B2764975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
CAS896378-35-1
Molecular FormulaC20H28N2O4S
Molecular Weight392.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CCCC4
InChIInChI=1S/C20H28N2O4S/c1-16-6-8-18(9-7-16)27(24,25)22-14-15-26-20(22)10-12-21(13-11-20)19(23)17-4-2-3-5-17/h6-9,17H,2-5,10-15H2,1H3
InChIKeyIFNHGKTWFDCYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone (CAS 896378-35-1) – A Structurally Distinct Spirocyclic Piperidine for Discovery Library Screening


Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a fully substituted spirocyclic piperidine featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, a cyclopentylcarbonyl group at the 8-position, and a 4-tosyl (4-methylbenzenesulfonyl) substituent at the 4-position . This chemotype belongs to the broader 1-oxa-4,8-diazaspiro[4.5]decane family, which has been explored for kinase inhibition, sigma receptor modulation, and metabolic disorders [1]. The compound is offered as a screening compound (≥95% purity) for early-stage drug discovery .

Why 1-Oxa-4,8-diazaspiro[4.5]decane Analogs Cannot Be Freely Interchanged with Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone


The 1-oxa-4,8-diazaspiro[4.5]decane scaffold tolerates diverse N4 and N8 substitution patterns that dramatically alter physicochemical properties and biological recognition. The target compound's combination of a bulky cyclopentylcarbonyl group at N8 and an electron‑withdrawing tosyl group at N4 creates a unique steric and electronic profile distinct from closely related analogs such as the benzenesulfonyl variant (CAS 1170830-83-7) [1] or the unsubstituted 4‑tosyl core (CAS 1170608-67-9) . Even minor modifications to the sulfonyl group (e.g., benzenesulfonyl vs. tosyl) or the acyl group (e.g., acetyl vs. cyclopentylcarbonyl) have been shown to shift kinase selectivity profiles and ADME parameters within spirocyclic piperidine series [2], making generic interchange unreliable without experimental validation.

Quantitative Differentiation Evidence for Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone vs. Closest Analogs


Increased Lipophilicity (clogP) vs. Benzenesulfonyl Analog Drives Membrane Permeability Advantage

The target compound's 4‑tosyl group introduces a para‑methyl substituent absent in the benzenesulfonyl analog. This single methyl addition is calculated to increase clogP by approximately 0.5 log units, shifting the compound from a borderline CNS‑permeable range (clogP ≈ 2.1) to a more favorable lipophilic range (clogP ≈ 2.6) for passive membrane diffusion [1]. The benzenesulfonyl analog, while sharing the same spirocyclic core and cyclopentylcarbonyl group, lacks this methyl‑driven lipophilicity enhancement, potentially limiting its cell‑based assay performance .

Drug discovery Physicochemical profiling Permeability

Higher Molecular Weight and Rotatable Bond Reduction vs. Unsubstituted 4‑Tosyl Core Restrict Conformational Flexibility

The target compound incorporates a cyclopentylcarbonyl group at N8, resulting in a molecular weight of 392.51 Da, compared to 296.39 Da for the unsubstituted 4‑tosyl‑1‑oxa‑4,8‑diazaspiro[4.5]decane core . The cyclopentylcarbonyl moiety adds bulk and conformational restriction that is absent in the core scaffold and in smaller N8‑substituted analogs such as the 8‑acetyl derivative . Conformational restriction is a well‑validated strategy for improving target selectivity and reducing entropic penalties upon binding [1].

Medicinal chemistry Conformational restriction Selectivity

Polar Surface Area Profile Retained Below 60 Ų Despite Increased Bulk, Preserving BBB Penetration Potential

The benzenesulfonyl analog of the target compound exhibits a topological polar surface area (TPSA) of 56.13 Ų . Because the tosyl‑for‑benzenesulfonyl substitution adds only a para‑methyl group that does not introduce additional heteroatoms, and the cyclopentylcarbonyl group is identical in both compounds, the TPSA of the target compound is predicted to remain essentially unchanged at approximately 56 Ų. This value is well below the 60–70 Ų threshold commonly associated with favorable blood‑brain barrier penetration [1].

CNS drug discovery Blood‑brain barrier Polar surface area

Kinase Inhibitor Scaffold Potential: Class‑Level Evidence from 1‑Oxa‑4,8‑diazaspiro[4.5]decane Chemotype

While no direct kinase inhibition data is published for the target compound, the 1‑oxa‑4,8‑diazaspiro[4.5]decane scaffold class has demonstrated kinase inhibitory activity. A structurally related 1‑oxa‑4,8‑diazaspiro[4.5]decan‑3‑one analog was reported as a RIPK1 inhibitor with an IC50 of 92 nM . Separately, the 3‑oxo‑1‑oxa‑4,8‑diazaspiro[4.5]decane class has been patented for reserpine antagonism and blood glucose lowering, indicating engagement with aminergic and metabolic targets [1]. The target compound's N4‑tosyl and N8‑cyclopentylcarbonyl substitution pattern presents a distinct vector combination for exploring selectivity within this pharmacologically active chemotype.

Kinase inhibition Scaffold repurposing Lead discovery

Optimal Research Application Scenarios for Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone Based on Quantitative Differentiation Evidence


CNS‑Oriented Kinase Screening Libraries Requiring Balanced Lipophilicity and BBB‑Compatible TPSA

With a predicted clogP of ~2.6 and TPSA of ~56 Ų, the target compound occupies a favorable physicochemical space for CNS drug discovery . Its increased lipophilicity relative to the benzenesulfonyl analog (clogP +0.5) is expected to enhance passive membrane permeability while remaining below the TPSA threshold for BBB penetration. This profile makes it a suitable candidate for inclusion in CNS‑focused kinase or GPCR screening decks where achieving adequate brain exposure is critical [1].

Selectivity Profiling Panels Against 1‑Oxa‑4,8‑diazaspiro[4.5]decane Analog Series to Map N4‑Sulfonyl and N8‑Acyl SAR

The target compound's unique combination of N4‑tosyl and N8‑cyclopentylcarbonyl groups provides an SAR probe that is distinct from the benzenesulfonyl analog (ChemDiv G856‑4805) and the unsubstituted 4‑tosyl core [2]. Head‑to‑head screening of these three compounds in the same biochemical or cellular assay panel would directly quantify the contribution of the p‑methyl group on the sulfonyl ring and the cyclopentylcarbonyl group to target affinity and selectivity, enabling rational lead optimization [2].

Conformational Restriction Studies Targeting Rigid Binding Pockets

The cyclopentylcarbonyl group at N8 adds significant steric bulk (+96 Da vs. the core scaffold) and conformational restriction compared to smaller N8 substituents such as acetyl . This property is valuable for probing targets with deep, shape‑defined binding pockets where ligand pre‑organization can reduce entropic penalties, such as certain kinase ATP‑binding sites or allosteric GPCR pockets [2].

Metabolic Disorder Target Screening Based on Spirocyclic Piperidine Precedent

The spiro[4.5]decane scaffold class has been patented for antidyslipidemic and antiatherosclerotic indications, with demonstrated in vivo activity in relevant models [2]. The target compound's differentiated physicochemical and substitution profile warrants its inclusion in metabolic disease‑focused screening cascades, particularly where the tosyl group may confer favorable partitioning into lipid‑rich tissues or interact with PPAR‑ or LXR‑type nuclear receptors [2].

Quote Request

Request a Quote for Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.